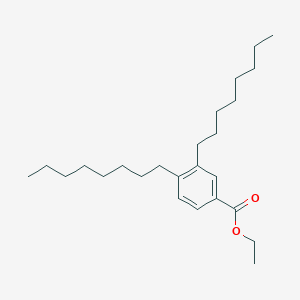
Ethyl 3,4-dioctylbenzoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 3,4-dioctylbenzoate is an organic compound belonging to the ester family It is characterized by the presence of an ethyl ester group attached to a benzoate moiety, which is further substituted with two octyl groups at the 3 and 4 positions of the benzene ring
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of ethyl 3,4-dioctylbenzoate typically involves the esterification of 3,4-dioctylbenzoic acid with ethanol in the presence of an acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester. The general reaction scheme is as follows:
3,4-dioctylbenzoic acid+ethanolsulfuric acidethyl 3,4-dioctylbenzoate+water
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction efficiency and yield. The use of high-purity reagents and controlled reaction conditions ensures the production of high-quality ester suitable for various applications.
化学反応の分析
Types of Reactions: Ethyl 3,4-dioctylbenzoate can undergo several types of chemical reactions, including:
Oxidation: The ester group can be oxidized to form corresponding carboxylic acids.
Reduction: The ester can be reduced to the corresponding alcohols.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, halogenation, and sulfonation.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Lithium aluminum hydride or sodium borohydride.
Substitution: Nitration with nitric acid and sulfuric acid, halogenation with bromine or chlorine in the presence of a Lewis acid catalyst, and sulfonation with sulfuric acid.
Major Products:
Oxidation: 3,4-dioctylbenzoic acid.
Reduction: 3,4-dioctylbenzyl alcohol.
Substitution: Various substituted derivatives depending on the substituent introduced.
科学的研究の応用
Ethyl 3,4-dioctylbenzoate has several applications in scientific research, including:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug delivery systems due to its lipophilic nature.
Industry: Utilized in the formulation of specialty chemicals and materials, including plasticizers and lubricants.
作用機序
The mechanism of action of ethyl 3,4-dioctylbenzoate involves its interaction with molecular targets through its ester and aromatic functionalities. The ester group can undergo hydrolysis to release the corresponding acid and alcohol, which may interact with biological pathways. The aromatic ring can participate in π-π interactions and hydrogen bonding, influencing its binding to proteins and other biomolecules.
類似化合物との比較
Ethyl 3,4-dioctylbenzoate can be compared with other similar compounds such as:
Ethyl benzoate: Lacks the octyl substituents, making it less lipophilic.
Mthis compound: Similar structure but with a methyl ester group instead of an ethyl ester.
3,4-dioctylbenzoic acid: The free acid form, which has different solubility and reactivity properties.
Uniqueness: The presence of two octyl groups in this compound imparts unique lipophilic properties, making it suitable for applications where hydrophobic interactions are crucial. This distinguishes it from simpler esters and benzoic acid derivatives.
特性
CAS番号 |
134347-45-8 |
|---|---|
分子式 |
C25H42O2 |
分子量 |
374.6 g/mol |
IUPAC名 |
ethyl 3,4-dioctylbenzoate |
InChI |
InChI=1S/C25H42O2/c1-4-7-9-11-13-15-17-22-19-20-24(25(26)27-6-3)21-23(22)18-16-14-12-10-8-5-2/h19-21H,4-18H2,1-3H3 |
InChIキー |
NBOGTELYKFRWHW-UHFFFAOYSA-N |
正規SMILES |
CCCCCCCCC1=C(C=C(C=C1)C(=O)OCC)CCCCCCCC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


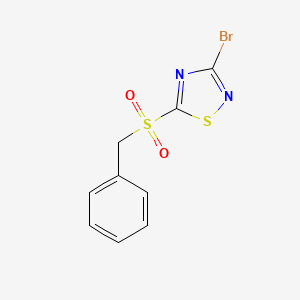


![N~3~-Acetyl-N-[2-(1H-imidazol-5-yl)ethyl]-beta-alaninamide](/img/structure/B14273893.png)
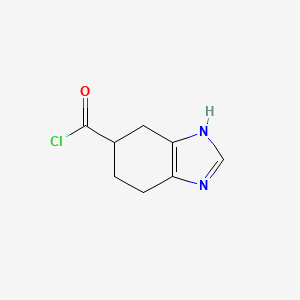

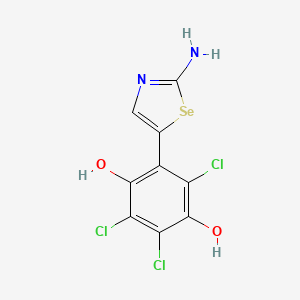
![(2R,3R,4S,5R)-2-[6-amino-2-(3-methoxyprop-1-ynyl)purin-9-yl]-5-(hydroxymethyl)oxolane-3,4-diol](/img/structure/B14273911.png)
![N~1~-{2-[(E)-(4-Methylpentan-2-ylidene)amino]ethyl}ethane-1,2-diamine](/img/structure/B14273922.png)
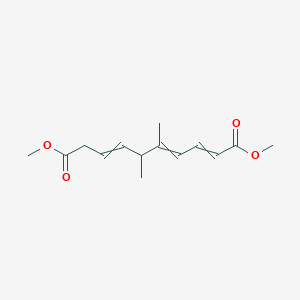
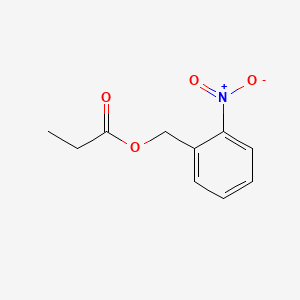

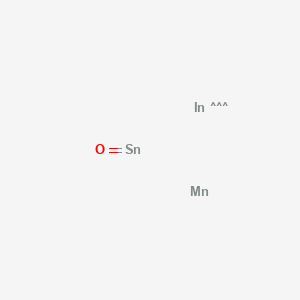
![N-Methyl-N-[(naphthalene-1-sulfonyl)oxy]benzamide](/img/structure/B14273963.png)
